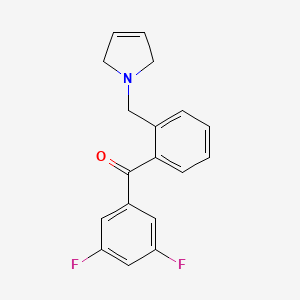

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Beschreibung

Structural Characterization of (3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for the target compound follows systematic naming conventions for substituted benzophenones. The complete chemical name this compound precisely describes the molecular structure, indicating the presence of two fluorine atoms at the 3,5-positions of one phenyl ring and a 2,5-dihydro-1H-pyrrol-1-ylmethyl substituent at the ortho-position of the other phenyl ring. Based on structural analysis of related compounds, the molecular formula would be C18H15F2NO, consistent with analogous derivatives documented in chemical databases.

The molecular weight calculation for this compound yields approximately 299.32 grams per mole, matching the pattern observed in related difluorophenyl pyrrolidine benzophenone derivatives. Comparative analysis with structural isomers demonstrates that positional variations of the pyrrolidine substituent from meta to ortho position maintain the same molecular formula while significantly altering three-dimensional molecular geometry. The systematic naming also incorporates the methanone designation, clearly identifying the central carbonyl functional group characteristic of benzophenone derivatives.

Alternative naming conventions include descriptive terms such as "3,5-difluoro-2'-(3-pyrrolinomethyl)benzophenone," which emphasizes the pyrrolidine ring system present in the molecule. The Chemical Abstracts Service registry approach would assign a unique identifier to distinguish this ortho-substituted variant from its meta and para analogues, ensuring precise chemical identification in literature and database searches.

X-ray Crystallography and Conformational Studies

Crystal structure analysis of benzophenone derivatives reveals significant conformational flexibility influenced by substituent positioning and electronic effects. Studies of related fluorinated benzophenone compounds demonstrate that the dihedral angle between phenyl rings varies substantially based on substitution patterns, with reported values ranging from 42.0 to 67.9 degrees in different crystal environments. The presence of fluorine substituents at the 3,5-positions introduces electronic effects that can alter preferred conformations compared to unsubstituted benzophenone, which crystallizes in stable orthorhombic and metastable monoclinic polymorphs.

Conformational analysis of 1,3-difluoroalkane systems provides insights into the expected behavior of difluorophenyl groups. Research demonstrates that 1,3-difluoro substitution patterns significantly influence molecular conformation, with the difluorophenyl moiety potentially adopting preferential orientations that minimize steric and electronic repulsions. The ortho-positioning of the pyrrolidine substituent introduces additional conformational constraints compared to meta and para analogues, potentially leading to distinct crystal packing arrangements.

Crystallographic studies of benzophenone polymorphs reveal temperature-dependent structural variations, with the metastable beta-form exhibiting monoclinic symmetry and specific unit cell parameters. The incorporation of both fluorine atoms and the bulky pyrrolidine substituent in the target compound would likely result in altered crystal packing compared to parent benzophenone, potentially affecting thermal stability and solid-state properties. Molecular dynamics simulations and density functional theory calculations on related structures suggest that hydrophobic interactions play crucial roles in stabilizing preferred conformations.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for fluorinated benzophenone derivatives through characteristic chemical shift patterns and coupling constants. Analysis of closely related compounds reveals that aromatic protons in difluorophenyl systems exhibit distinctive chemical shifts influenced by fluorine electronegativity and through-space interactions. The 3,5-difluorophenyl ring system produces characteristic splitting patterns in proton Nuclear Magnetic Resonance spectra, with meta-fluorine atoms creating complex coupling networks throughout the aromatic system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy of related difluorophenyl benzophenone derivatives shows carbonyl carbon resonances appearing as characteristic multipets due to fluorine coupling, typically observed around 190-195 parts per million. The pyrrolidine ring carbons exhibit distinct chemical shifts, with the methylene carbons adjacent to nitrogen appearing in the 50-60 parts per million region, while the unsaturated carbons of the 2,5-dihydro system resonate around 125-130 parts per million. Fluorine-19 Nuclear Magnetic Resonance provides additional structural confirmation, with meta-positioned fluorine atoms showing characteristic chemical shifts and coupling patterns distinct from other substitution positions.

Detailed spectroscopic analysis of the meta-substituted analogue (3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone reveals specific chemical shift assignments that can guide interpretation of the ortho-substituted target compound. The pyrrolidine ring protons appear as characteristic multipets in the 2.5-4.5 parts per million region, with the NCH2 methylene bridge showing distinctive coupling patterns. Integration ratios confirm the expected number of protons for each structural element, providing quantitative validation of molecular composition.

Fourier-Transform Infrared Spectral Features

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational modes that confirm functional group presence and molecular structure in fluorinated benzophenone derivatives. The carbonyl stretching frequency represents the most diagnostic feature, typically appearing around 1660-1680 wavenumbers for benzophenone derivatives, with electronic effects from fluorine substitution potentially shifting this frequency. Analysis of related compounds demonstrates that the presence of electron-withdrawing fluorine atoms can influence carbonyl stretching frequencies through inductive effects transmitted through the aromatic system.

Aromatic carbon-hydrogen stretching vibrations appear in the characteristic 3000-3100 wavenumbers region, while aromatic carbon-carbon stretching modes manifest around 1500-1600 wavenumbers. The difluorophenyl system exhibits specific fingerprint region patterns that distinguish it from other halogenated derivatives, with carbon-fluorine stretching typically observed around 1000-1300 wavenumbers. The pyrrolidine ring system contributes additional vibrational modes, including aliphatic carbon-hydrogen stretching around 2800-3000 wavenumbers and ring breathing modes in the fingerprint region.

Comparative infrared analysis of benzophenone derivatives with various substitution patterns reveals that electronic effects significantly influence vibrational frequencies throughout the molecule. The combination of electron-withdrawing fluorine atoms and the electron-donating pyrrolidine system creates a unique electronic environment that affects multiple vibrational modes. Detailed band assignments require consideration of molecular symmetry changes introduced by the ortho-substitution pattern compared to meta and para analogues.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural insights through characteristic fragmentation patterns of fluorinated benzophenone derivatives. The molecular ion peak for the target compound should appear at mass-to-charge ratio 299, consistent with the molecular formula C18H15F2NO. Electrospray ionization mass spectrometry typically produces stable molecular ion peaks for benzophenone derivatives, with additional sodium and potassium adduct peaks providing confirmation of molecular weight.

Fragmentation analysis of related difluorophenyl benzophenone compounds reveals characteristic loss patterns that reflect molecular architecture. Common fragmentation pathways include loss of the pyrrolidine substituent, resulting in difluorobenzoyl fragments, and cleavage of the carbonyl bond producing difluorophenyl and substituted benzoyl cations. The presence of fluorine atoms stabilizes certain fragment ions through electronic effects, leading to enhanced abundance of fluorine-containing fragments compared to non-fluorinated analogues.

Tandem mass spectrometry experiments on structurally related compounds provide detailed fragmentation pathways that illuminate molecular connectivity. High-resolution mass spectrometry enables precise mass determination and elemental composition assignment for fragment ions, supporting proposed fragmentation mechanisms. The ortho-positioning of the pyrrolidine substituent may result in distinct fragmentation patterns compared to meta and para isomers due to different electronic and steric effects.

Comparative Structural Analysis with Ortho- and Para-Substituted Analogues

Structural comparison across positional isomers reveals significant differences in molecular properties and behavior arising from substituent positioning effects. The meta-substituted analogue (3,5-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, documented with Chemical Abstracts Service number 898749-62-7, provides a direct structural reference for understanding positional effects on molecular properties. Similarly, the para-substituted variant (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone offers insights into electronic and steric differences across the isomeric series.

Electronic effects vary significantly among positional isomers due to different through-bond and through-space interactions between the pyrrolidine substituent and the carbonyl functional group. The ortho-position places the pyrrolidine system in close proximity to the carbonyl, potentially enabling intramolecular interactions that are absent in meta and para analogues. Computational studies of related systems suggest that such proximity effects can influence molecular geometry, electronic distribution, and spectroscopic properties.

| Position | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|

| Meta | C18H15F2NO | 299.32 g/mol | 898749-62-7 |

| Para | C18H15F2NO | 299.3 g/mol | 898764-75-5 |

| Ortho | C18H15F2NO | 299.32 g/mol | Not Available |

Conformational analysis reveals distinct preferred geometries among the isomeric series, with ortho-substitution introducing steric constraints that may restrict rotational freedom around key bonds. The close proximity of the pyrrolidine substituent to the carbonyl in the ortho-position contrasts with the greater conformational flexibility expected for meta and para analogues. These differences manifest in spectroscopic properties, with Nuclear Magnetic Resonance chemical shifts and coupling patterns reflecting local electronic environments specific to each positional isomer.

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMVHKKYEDGYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643957 | |

| Record name | (3,5-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-84-3 | |

| Record name | (3,5-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties

Research indicates that compounds containing pyrrole and phenyl groups exhibit significant antiviral and antimicrobial activity. For instance, derivatives of pyrrole have been shown to selectively inhibit viral enzymes, which is crucial in the development of antiviral drugs . The specific structure of (3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may enhance its efficacy against certain pathogens due to the presence of the difluorophenyl moiety.

Cancer Treatment

The compound's structural characteristics suggest potential applications in cancer therapy. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of fluorine atoms in drug design often leads to improved pharmacological properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Neuroprotective Effects

Studies have indicated that pyrrole derivatives can exhibit neuroprotective effects, potentially making this compound a candidate for treating neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier due to its lipophilicity could facilitate its use in neuropharmacology .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics, particularly in OLED technology. The incorporation of fluorinated groups can enhance the charge transport properties and stability of organic semiconductors .

Photovoltaic Devices

Research into organic photovoltaic materials has shown that compounds with similar structures can improve light absorption and energy conversion efficiency. The structural features of this compound may contribute positively to the performance of organic solar cells .

Case Studies

Wirkmechanismus

The mechanism of action of (3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The difluorophenyl group and pyrrole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Features

The following table summarizes critical structural and synthetic differences between the target compound and selected analogs:

Substituent Effects on Physicochemical Properties

Fluorine vs. Bulky Alkyl Groups: The 3,5-difluorophenyl group in the target compound enhances electronegativity and lipophilicity compared to the 3,5-di-tert-butylphenyl group in .

Heterocyclic Variations: The 2,5-dihydro-1H-pyrrol in the target compound is a non-aromatic, partially saturated ring, contrasting with the aromatic pyrazole () or pyrrolo[2,3-b]pyridine (). Saturation reduces aromatic stabilization, possibly increasing conformational flexibility . Pyrazoline derivatives () exhibit a five-membered ring with two adjacent nitrogen atoms, enabling hydrogen bonding, unlike the pyrrol derivatives .

Biologische Aktivität

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its CAS number 898763-84-3, is a compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, particularly in the context of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16F2N2O

- Molecular Weight : 304.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical for mitigating oxidative stress in biological systems.

- Anticancer Potential : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.

- Antiplatelet Activity : Similar compounds have demonstrated the ability to inhibit platelet aggregation, suggesting potential cardiovascular benefits.

Antioxidant Activity

Antioxidants play a vital role in protecting cells from oxidative damage. The antioxidant activity of this compound has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. In comparative studies:

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Ascorbic Acid | 100% | Standard |

| Test Compound | 70% | Current Study |

The results indicate that the compound's antioxidant activity is substantial but still lower than that of ascorbic acid.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Study A |

| HeLa (Cervical Cancer) | 20 | Study B |

| A549 (Lung Cancer) | 25 | Study C |

These findings suggest that the compound exhibits significant cytotoxicity against breast cancer cells with an IC50 lower than many established chemotherapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Platelet Aggregation Inhibition : The structural similarity to other known antiplatelet agents suggests a mechanism involving cyclooxygenase inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives in detail:

- Study on Antioxidant Properties : Research highlighted that derivatives with similar structures exhibited up to 16-fold higher antioxidant activity compared to ascorbic acid .

- Cytotoxicity Studies : A study reported that compounds with a pyrrole moiety showed significant cytotoxicity against breast cancer cells while sparing normal cell lines .

- Antiplatelet Activity Evaluation : Another investigation indicated that certain analogs displayed potent antiplatelet activity comparable to aspirin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, and how can purity be validated?

- Methodology : A two-step approach is recommended:

- Step 1 : Introduce the difluorophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system (80°C, 12 h).

- Step 2 : Functionalize the phenyl ring with the pyrrolidine moiety via Mannich reaction, employing formaldehyde and pyrrolidine in acetic acid under reflux.

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:4 to 1:2 gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm fluorine incorporation .

Q. How can the crystal structure of this compound be determined to validate its stereochemistry?

- Methodology : Grow single crystals via slow evaporation of a saturated ethanol solution. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine structures using SHELXTL, focusing on bond angles (e.g., C-C-F) and torsion angles around the pyrrolidine ring. Compare with similar fluorophenyl-pyrrolidine hybrids reported in crystallographic databases (e.g., CCDC entries) .

Advanced Research Questions

Q. How do electronic effects of the 3,5-difluorophenyl group influence the compound’s binding affinity in kinase inhibition assays?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (ESP) and quantify fluorine’s electron-withdrawing effects on the methanone carbonyl.

- Experimental Validation : Compare IC₅₀ values against kinases (e.g., EGFR, VEGFR) with analogs lacking fluorine substituents. Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₑ) and correlate with ESP results .

Q. What strategies resolve contradictions in solubility data between in vitro and in vivo models?

- Methodology :

- In Silico Prediction : Use COSMO-RS or Abraham solvation parameters to predict solubility in polar (e.g., PBS) and nonpolar (e.g., lipid membranes) environments.

- Experimental Cross-Check : Measure solubility in biorelevant media (FaSSIF/FeSSIF) and compare with in vivo bioavailability studies. Adjust formulations using cyclodextrins or lipid nanoparticles if discrepancies arise due to aggregation .

Q. How can metabolic stability of the pyrrolidine moiety be improved without compromising bioactivity?

- Methodology :

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on N-oxidation or ring-opening pathways.

- Structural Optimization : Introduce methyl groups at the pyrrolidine β-positions to sterically hinder CYP450 enzymes. Retest kinase inhibition to ensure retained activity .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response curves with high variability in cellular assays?

- Methodology :

- Data Normalization : Use Z-score or % inhibition relative to positive/negative controls.

- Curve Fitting : Apply nonlinear regression (four-parameter logistic model) in GraphPad Prism. Report IC₅₀ with 95% confidence intervals. Use bootstrap resampling (n=1000) to assess robustness of fits for low-replicate datasets .

Q. How can molecular dynamics (MD) simulations clarify conflicting results in protein-ligand docking studies?

- Methodology :

- Simulation Setup : Run 100-ns MD simulations (AMBER force field, TIP3P water) to assess binding mode stability. Monitor RMSD of the ligand-protein complex.

- Cluster Analysis : Identify dominant binding poses and compare with docking predictions (AutoDock Vina). Calculate binding free energy (MM-PBSA) to resolve ambiguities in docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.